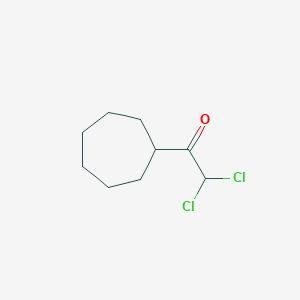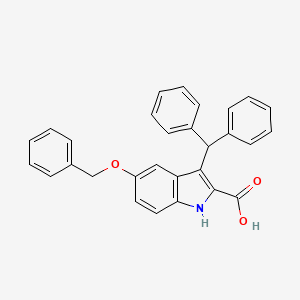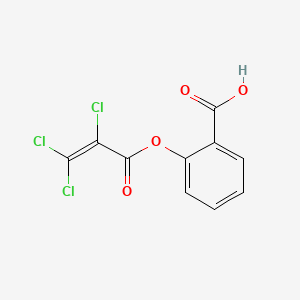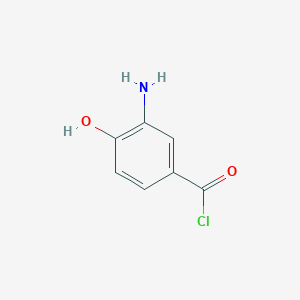
cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one: is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a nonyl chain, and a hexahydroindenone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The nonyl chain can be modified through various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound may be studied for its potential biological activity. Its structural features make it a candidate for investigating interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Researchers may investigate its effects on various biological pathways and its potential as a lead compound for drug development .
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mécanisme D'action
The mechanism by which cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes .
Comparaison Avec Des Composés Similaires
- 1,4,5,6,7,7a-hexahydroinden-2-one
- cis-3-hydroxy-b,e-Caroten-3’-one
Comparison: Compared to similar compounds, cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one stands out due to its unique combination of a hydroxyl group, a nonyl chain, and a hexahydroindenone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
871482-74-5 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(3aR,7aS)-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-13-16-17(19)14-11-9-10-12-15(14)18(16)20/h14-15,19H,2-13H2,1H3/t14-,15+/m1/s1 |
Clé InChI |
WBXOMRRYQRUZHJ-CABCVRRESA-N |
SMILES isomérique |
CCCCCCCCCC1=C([C@@H]2CCCC[C@@H]2C1=O)O |
SMILES canonique |
CCCCCCCCCC1=C(C2CCCCC2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)

![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)




![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)

![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)


